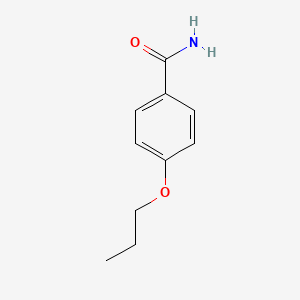

4-Propoxybenzamide

Description

4-Propoxybenzamide is a benzamide derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the para position of the benzamide core. It serves as a structural scaffold for developing allosteric modulators of neuronal receptors, including nicotinic acetylcholine receptors (nAChRs) and metabotropic glutamate receptors (mGluR5) . Synthesized via palladium-catalyzed coupling reactions or nucleophilic substitution, its derivatives exhibit diverse pharmacological profiles. Key physical properties include a molecular weight of 282.14 g/mol (C₁₇H₁₈N₂O₂), melting points ranging from 59–132°C (depending on substituents), and distinct NMR signatures (e.g., δ 8.56 ppm for aromatic protons in CDCl₃) .

Properties

IUPAC Name |

4-propoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVCFCWHYUQWOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amino group is replaced by the propoxy group, forming 4-propoxybenzoic acid. This intermediate is then converted to this compound through an amidation reaction using ammonia or an amine source under appropriate conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Propoxybenzamide undergoes various chemical reactions, including:

Oxidation: The propoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: 4-Propoxybenzoic acid.

Reduction: 4-Propoxyaniline.

Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

4-Propoxybenzamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

Industry: It may be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-propoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The propoxy group can influence the compound’s lipophilicity and binding affinity, affecting its overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Nicotinic Acetylcholine Receptor (nAChR) Modulators

4-Propoxybenzamide derivatives demonstrate variable potency and selectivity for nAChR subtypes (e.g., hα4β2 vs. hα3β4). Key analogs include:

- Key Findings: Substitution at the pyridin-2-yl position significantly impacts potency. For example, a 4-methoxyphenylamino group (Compound 28) enhances hα4β2 selectivity (IC₅₀ = 2.3 µM) compared to the parent this compound . Replacing the propoxy group with allyloxy (Compound 1) improves hα4β2 selectivity (5-fold) but reduces hα3β4 potency .

mGluR5 Positive Allosteric Modulators (PAMs)

This compound-based mGluR5 PAMs exhibit nanomolar to micromolar EC₅₀ values:

- Key Findings :

Structure-Activity Relationship (SAR) Insights

Alkoxy Chain Modifications

- Propoxy vs. Allyloxy : The propane moiety in this compound reduces hα4β2 selectivity compared to allyloxy derivatives (e.g., Compound 1’s 5-fold selectivity) .

- Butoxy Substitution : In mGluR5 PAMs, butoxy analogs (e.g., VU0040237) exhibit lower potency than propoxy derivatives, indicating optimal chain length for receptor binding .

Pyridin-2-yl Substituent Effects

- Amino Groups: Introducing aminocarbonylphenyl (Compound 20) or acetylpyridin-2-yl (Compound 19) groups reduces yields (69–71%) compared to halide-substituted analogs .

Table 1: Physicochemical Properties of Select Derivatives

Biological Activity

4-Propoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-propoxybenzoic acid with an amine under standard coupling conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of benzamide derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL against MCF-7 and A-549 cell lines, respectively .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound Derivative A | MCF-7 | 6.40 |

| This compound Derivative B | A-549 | 22.09 |

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific protein kinases. Studies have shown that compounds similar to this compound can inhibit receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, which are critical in tumor growth and proliferation . Molecular docking studies suggest that these compounds bind effectively to the active sites of these kinases, leading to their inhibition.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are relevant in neurodegenerative diseases like Alzheimer's disease. The binding affinity and inhibition kinetics were assessed through computational modeling and experimental assays, showing promising results for some derivatives .

| Enzyme | Inhibition Type | Binding Affinity (kcal/mol) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | -7.2 |

| β-secretase (BACE1) | Non-competitive | -8.0 |

Case Studies

Several case studies have explored the activity of benzamide derivatives, including those based on this compound:

- Case Study on Cancer Cell Lines : A study evaluated a series of benzamide derivatives against MCF-7 and A-549 cell lines, demonstrating that modifications to the benzamide scaffold significantly enhanced cytotoxicity compared to standard treatments like Doxorubicin .

- Neuroprotective Effects : Another study focused on the neuroprotective potential of benzamides, where compounds showed selective inhibition towards sigma receptors without cytotoxic effects on neuronal cells, indicating a therapeutic window for neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.